molecular formula C14H18N2O3 B13765486 Benzamide, 5-acetamido-2-allyloxy-4-ethyl- CAS No. 73664-64-9

Benzamide, 5-acetamido-2-allyloxy-4-ethyl-

Cat. No.: B13765486
CAS No.: 73664-64-9
M. Wt: 262.30 g/mol
InChI Key: POTICMRAHJRAAJ-UHFFFAOYSA-N
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Description

Benzamide, 5-acetamido-2-allyloxy-4-ethyl-: is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is characterized by its unique structure, which includes an acetamido group, an allyloxy group, and an ethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 5-acetamido-2-allyloxy-4-ethyl-, the synthesis can be achieved through the following steps:

    Acylation Reaction: The acetamido group can be introduced via acylation of the corresponding amine with acetic anhydride or acyl chloride.

    Allylation: The allyloxy group can be introduced through an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.

    Ethylation: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of benzamide derivatives often involves the use of green chemistry principles to minimize environmental impact. Methods such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth have been reported to be efficient and eco-friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.

    Reduction: Reduction reactions can convert benzamides to corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are often employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

Benzamide, 5-acetamido-2-allyloxy-4-ethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 5-acetamido-2-allyloxy-4-ethyl- involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing their activity and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: Benzamide, 5-acetamido-2-allyloxy-4-ethyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the allyloxy group, in particular, provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

73664-64-9

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

5-acetamido-4-ethyl-2-prop-2-enoxybenzamide

InChI

InChI=1S/C14H18N2O3/c1-4-6-19-13-7-10(5-2)12(16-9(3)17)8-11(13)14(15)18/h4,7-8H,1,5-6H2,2-3H3,(H2,15,18)(H,16,17)

InChI Key

POTICMRAHJRAAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1NC(=O)C)C(=O)N)OCC=C

Origin of Product

United States

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